molecular formula C7H4ClNO B169180 3-Chloro-2-hydroxybenzonitrile CAS No. 13073-27-3

3-Chloro-2-hydroxybenzonitrile

Cat. No.: B169180
CAS No.: 13073-27-3
M. Wt: 153.56 g/mol
InChI Key: KAICFSLMBPZUME-UHFFFAOYSA-N
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Description

3-Chloro-2-hydroxybenzonitrile: is an organic compound with the molecular formula C7H4ClNO . It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the third position and a hydroxyl group at the second position. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of 3-chloro-2-hydroxybenzonitrile often involves multi-step reactions starting from readily available precursors like 2-chlorophenol. The process may include steps like halogenation, nitration, and subsequent reduction to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Chloro-2-hydroxybenzonitrile can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of the nitrile group can yield amines or other reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, hydrogen gas with a suitable catalyst.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Chloro-2-hydroxybenzonitrile is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .

Biology and Medicine: In biological research, this compound is used to study enzyme interactions and as a precursor for the synthesis of biologically active molecules.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also employed in the manufacture of polymers and resins .

Mechanism of Action

The mechanism of action of 3-chloro-2-hydroxybenzonitrile involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can affect enzyme activity and other biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

  • 2-Chloro-3-hydroxybenzonitrile
  • 3-Bromo-2-hydroxybenzonitrile
  • 3-Iodo-2-hydroxybenzonitrile

Comparison: 3-Chloro-2-hydroxybenzonitrile is unique due to the specific positioning of the chlorine and hydroxyl groups on the benzene ring. This positioning influences its reactivity and interaction with other molecules. Compared to its bromine and iodine analogs, the chlorine derivative is more commonly used due to its relative stability and availability .

Properties

IUPAC Name

3-chloro-2-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO/c8-6-3-1-2-5(4-9)7(6)10/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAICFSLMBPZUME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40499459
Record name 3-Chloro-2-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40499459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13073-27-3
Record name 3-Chloro-2-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40499459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-2-hydroxybenzonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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